
Pyrimidine, 2,4-dichloro-5-(4-chlorophenyl)-6-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimidine, 2,4-dichloro-5-(4-chlorophenyl)-6-phenyl-: is a heterocyclic aromatic organic compound It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3 The compound is characterized by the presence of two chlorine atoms at positions 2 and 4, a 4-chlorophenyl group at position 5, and a phenyl group at position 6
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pyrimidine, 2,4-dichloro-5-(4-chlorophenyl)-6-phenyl- typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichloropyrimidine with 4-chlorobenzaldehyde and phenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, typically using a solvent such as toluene or dimethylformamide, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions: Pyrimidine, 2,4-dichloro-5-(4-chlorophenyl)-6-phenyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyrimidine N-oxides or reduction to form dihydropyrimidine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted pyrimidine derivatives, depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include pyrimidine N-oxides and dihydropyrimidine derivatives, respectively.
Wissenschaftliche Forschungsanwendungen
Chemistry: Pyrimidine, 2,4-dichloro-5-(4-chlorophenyl)-6-phenyl- is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. It has shown promise in the development of anticancer agents, antimicrobial compounds, and enzyme inhibitors .
Industry: The compound is used in the production of specialty chemicals and advanced materials. Its unique structure and reactivity make it suitable for applications in the development of polymers, dyes, and electronic materials .
Wirkmechanismus
The mechanism of action of Pyrimidine, 2,4-dichloro-5-(4-chlorophenyl)-6-phenyl- depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as DNA or proteins. The presence of chlorine and phenyl groups can enhance its binding affinity and specificity towards these targets .
Vergleich Mit ähnlichen Verbindungen
2,4-Dichloro-5-(4-methylphenyl)-6-phenylpyrimidine: Similar structure but with a methyl group instead of a chlorine atom at the 4-position of the phenyl ring.
2,4-Dichloro-5-(4-fluorophenyl)-6-phenylpyrimidine: Similar structure but with a fluorine atom instead of a chlorine atom at the 4-position of the phenyl ring.
Uniqueness: Pyrimidine, 2,4-dichloro-5-(4-chlorophenyl)-6-phenyl- is unique due to the presence of both chlorine and phenyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile building block in synthetic chemistry and its efficacy in medicinal applications .
Eigenschaften
CAS-Nummer |
651315-79-6 |
|---|---|
Molekularformel |
C16H9Cl3N2 |
Molekulargewicht |
335.6 g/mol |
IUPAC-Name |
2,4-dichloro-5-(4-chlorophenyl)-6-phenylpyrimidine |
InChI |
InChI=1S/C16H9Cl3N2/c17-12-8-6-10(7-9-12)13-14(11-4-2-1-3-5-11)20-16(19)21-15(13)18/h1-9H |
InChI-Schlüssel |
VIRCDOOWOZPUGO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=NC(=N2)Cl)Cl)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Ethyl-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B12593368.png)
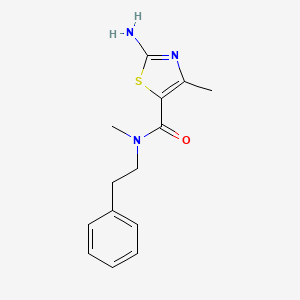
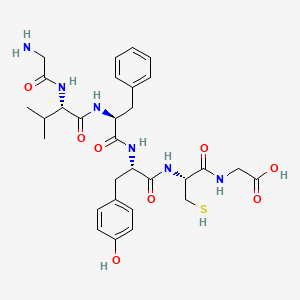
![Naphtho[2,1-b]furan-1-amine, 2-(4,5-dihydro-5-phenyl-1H-pyrazol-3-yl)-](/img/structure/B12593387.png)
![[(4-Nitrophenyl)methoxy]acetaldehyde](/img/structure/B12593390.png)
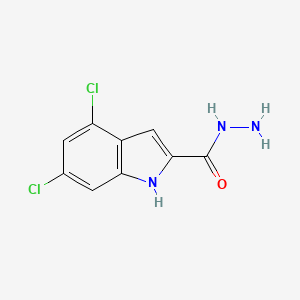
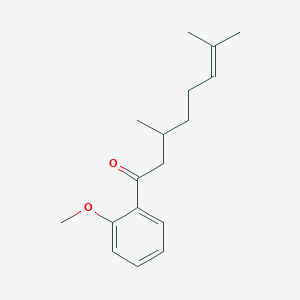
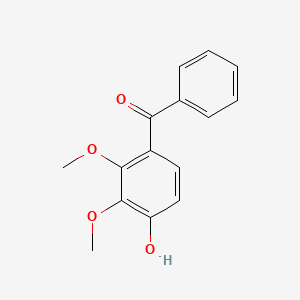
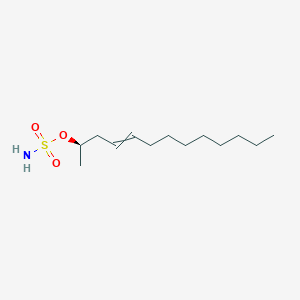
![6-Methylbenzo[h][1,6]naphthyridin-5(6H)-one](/img/structure/B12593430.png)
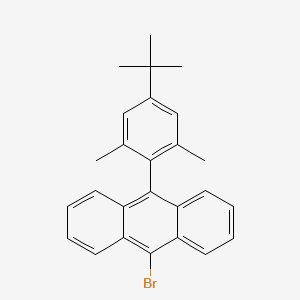
![4-[2-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)hydrazinyl]benzoic Acid](/img/structure/B12593439.png)
![2-{[2-(4-Fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl}-N-propylacetamide](/img/structure/B12593446.png)
![2-Iodo-3-phenyl-1H-naphtho[2,1-B]pyran-1-one](/img/structure/B12593454.png)
